REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[C:18]([Cl:25])[N:17]=1>C(O)C>[Cl:25][C:18]1[N:17]=[C:16]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=1
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Name
|
|
Quantity
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7.24 g
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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13 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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15 g
|
Type
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reactant
|
Smiles
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ClC1=NC(=CC=C1[N+](=O)[O-])Cl
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solid that formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with water and ethanol
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Type
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CUSTOM
|
Details
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dried
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Type
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CUSTOM
|
Details
|
The solid was purified by column chromatography
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Type
|
WASH
|
Details
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eluting with 20% ethyl acetate/hexane (8.62 g, 44%)
|
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C(=N1)NC1=CC=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |